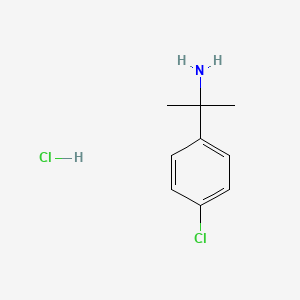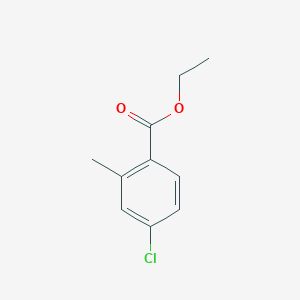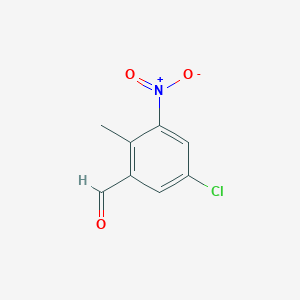
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid, or FPCA, is an important organic compound that has been extensively studied for its applications in various scientific research fields. FPCA has a wide range of uses, from its role as a synthetic intermediate in organic synthesis to its use in biochemical and physiological studies.
Applications De Recherche Scientifique
FPCA has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of various polymers and dyes, as well as in the synthesis of other organic compounds. In addition, FPCA has been used in the study of enzyme inhibition, as well as in the study of enzyme-catalyzed reactions.
Mécanisme D'action
FPCA acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX leads to a decrease in the production of prostaglandins, which can have anti-inflammatory effects. FPCA also acts as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of lipoxygenase leads to a decrease in the production of leukotrienes and can also have anti-inflammatory effects.
Biochemical and Physiological Effects
The inhibition of COX and lipoxygenase by FPCA has been shown to have a variety of biochemical and physiological effects. FPCA has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, FPCA has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
FPCA has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and can be stored for long periods of time without degradation. However, FPCA is also limited in its use in lab experiments. It is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, FPCA is a relatively weak inhibitor of COX and lipoxygenase, which can limit its effectiveness in biochemical and physiological studies.
Orientations Futures
There are a number of potential future directions for the use of FPCA in scientific research. One potential direction is the development of more potent inhibitors of COX and lipoxygenase. Another potential direction is the development of FPCA-based drugs for the treatment of inflammatory diseases. Additionally, FPCA could be used in the development of more efficient synthetic methods for the synthesis of organic compounds. Finally, FPCA could be used in the development of new materials and polymers with enhanced properties.
Propriétés
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWMUZHTDQZDW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175275-74-8 | |
| Record name | rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)





![4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B3177435.png)

![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)